2-Chloro-3,6-difluorobenzenesulfonyl chloride
CAS No.: 1208074-71-8
Cat. No.: VC2662202
Molecular Formula: C6H2Cl2F2O2S
Molecular Weight: 247.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208074-71-8 |
|---|---|
| Molecular Formula | C6H2Cl2F2O2S |
| Molecular Weight | 247.05 g/mol |
| IUPAC Name | 2-chloro-3,6-difluorobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H |
| Standard InChI Key | XIBTVVMBHTYRAL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F |
Introduction
2-Chloro-3,6-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₂Cl₂F₂O₂S. It features a benzene ring substituted with two fluorine atoms and one chlorine atom, along with a sulfonyl chloride group. This compound has a molecular weight of approximately 247.05 g/mol . Its unique arrangement of substituents influences both its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of 2-Chloro-3,6-difluorobenzenesulfonyl chloride typically involves the reaction of a difluorobenzene derivative with a chlorosulfonating agent. Specific methods may vary, but generally, they involve the use of sulfuryl chloride or similar reagents to introduce the sulfonyl chloride group onto the benzene ring.
Applications and Research Findings
This compound is primarily used in organic synthesis as a building block for more complex molecules. Its derivatives have been studied for potential applications in medicinal chemistry, particularly in modulating enzyme activity or interacting with cellular receptors. These interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-3,6-difluorobenzenesulfonyl chloride | C₆H₂Cl₂F₂O₂S | Different positioning of chlorine affects reactivity patterns. |
| 2-Chloro-4,6-difluorobenzenesulfonyl chloride | C₆H₂Cl₂F₂O₂S | Similar structure but different chlorine position. |
| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | C₆H₂ClF₂O₂S | Chlorine at a different position; alters electronic properties. |
Biological Interactions
Interaction studies involving 2-Chloro-3,6-difluorobenzenesulfonyl chloride focus on its reactivity with biological nucleophiles. These studies help elucidate its potential biological effects and mechanisms of action. Compounds with similar structures can modulate enzyme activity or interact with cellular receptors, highlighting the importance of understanding these interactions for drug development.
Safety and Handling
Given its chemical nature, 2-Chloro-3,6-difluorobenzenesulfonyl chloride is classified as an irritant and requires careful handling in laboratory settings. It should be stored under appropriate conditions to minimize exposure risks.
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